Stereochemical Purity vs. Racemic Mixture
The (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile bears fully assigned absolute stereochemistry at both bridgehead positions (C-1 and C-4) with the nitrile substituent at C-2, as confirmed by the standardized InChI string InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8?/m1/s1 . In contrast, the standard commercial product (Sigma-Aldrich N32059) is explicitly labeled as a 'mixture of endo and exo' isomers with unspecified enantiomeric composition . This stereochemical ambiguity means that any reaction relying on the commercial mixture for chiral induction will produce variable diastereomeric ratios, requiring subsequent chromatographic or enzymatic resolution steps [1]. The defined (1S,4R) isomer serves as a single, stereochemically pure input for enantioselective transformations, eliminating this source of product variability.
Target: single (1S,4R) stereoisomer with InChI-defined configuration. Comparator: commercial endo/exo mixture with unspecified enantiomeric composition and undefined C-2 stereochemistry
Supports stereochemical-control study design
Single-isomer procurement may reduce in-house chiral resolution burden
| Evidence Dimension | Stereochemical definition at procurement |
|---|---|
| Target Compound Data | Single defined stereoisomer: (1S,4R) configuration; InChIKey: GAHKEUUHTHVKEA-KVARREAHSA-N (stereochemistry defined at 2 of 3 chiral centers) |
| Comparator Or Baseline | Commercial endo/exo mixture (Sigma-Aldrich N32059): unspecified endo:exo ratio; InChI lacks full stereochemical assignment at C-2 |
| Quantified Difference | Qualitative difference: single stereoisomer vs. undefined mixture; the mixture requires additional resolution, increasing process cost and reducing yield |
| Conditions | Procurement specification comparison based on vendor Certificate of Analysis and InChI stereochemical descriptors |
Why This Matters
For asymmetric synthesis programs, procuring the stereochemically defined (1S,4R) isomer eliminates the need for in-house chiral resolution, directly reducing synthetic step count, material loss, and analytical burden.
- [1] Chembase. (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile. CBID: 145201. SMILES: C1C[C@H]2C[C@@H]1CC2C#N. Canonical SMILES: N#CC1C[C@H]2C[C@@H]1CC2. http://www.chembase.cn/molecule-145201.html View Source
